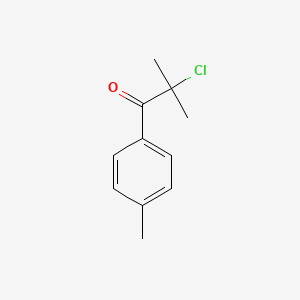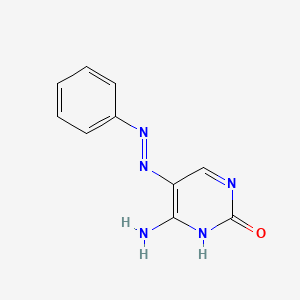
4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a phenylhydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyrimidine ring and have been studied for their antifibrotic activities.
Thiazole Derivatives: These compounds contain a thiazole ring and exhibit a wide range of medicinal properties, including antibacterial and antifungal activities.
Uniqueness
4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylhydrazinylidene moiety, in particular, contributes to its potential as a therapeutic agent.
Propriétés
Numéro CAS |
61081-68-3 |
|---|---|
Formule moléculaire |
C10H9N5O |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
6-amino-5-phenyldiazenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H9N5O/c11-9-8(6-12-10(16)13-9)15-14-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16) |
Clé InChI |
AUNYEQJBJXOKJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(NC(=O)N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


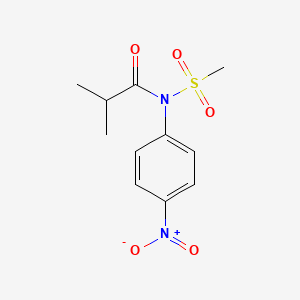

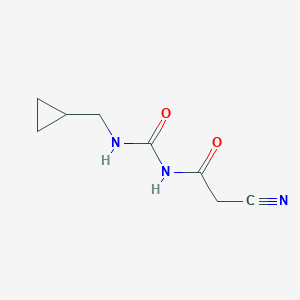
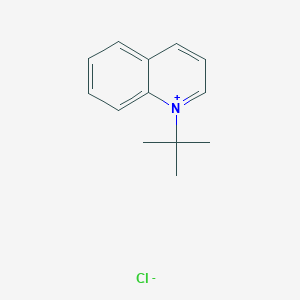


![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)

![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
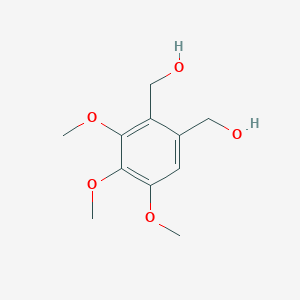
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
